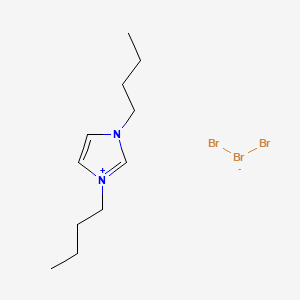
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . . This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a carbamate group attached to the nitrogen atom of the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine typically involves the protection of the amine group with a carbamate protecting group, such as the Cbz (carbobenzyloxy) group. One common method involves the reaction of 2,5-dimethylpyrrole with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrole ring.
Reduction: Free 2,5-dimethyl-1H-pyrrol-1-amine.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, agrochemicals, and dyes .
Mécanisme D'action
The mechanism of action of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This compound can also interact with receptor proteins, modulating their function and signaling pathways .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-1H-pyrrol-1-amine: Lacks the Cbz protecting group and is more reactive.
N-Boc-2,5-dimethyl-1H-pyrrol-1-amine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Alloc-2,5-dimethyl-1H-pyrrol-1-amine: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The Cbz group can be selectively removed under mild conditions, making it a valuable intermediate in multi-step organic syntheses .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
benzyl N-(2,5-dimethylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2/c1-11-8-9-12(2)16(11)15-14(17)18-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,15,17) |
Clé InChI |
NEBVKGOSRWGUFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1NC(=O)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)





![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)

